Home > Products > Screening Compounds P21635 > Cabazitaxel Impurity 15
Cabazitaxel Impurity 15 - 859498-34-3

Cabazitaxel Impurity 15

Catalog Number: EVT-1477818
CAS Number: 859498-34-3
Molecular Formula: C22H25NO6
Molecular Weight: 399.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
an impurity of cabazitaxel
Overview

Cabazitaxel Impurity 15 is a chemical compound associated with cabazitaxel, a taxane derivative utilized primarily in the treatment of metastatic prostate cancer. Cabazitaxel was developed by Sanofi-Aventis and received approval from the United States Food and Drug Administration on June 17, 2010. The impurity is significant in pharmaceutical formulations as it can affect the efficacy and safety profiles of the drug.

Source

Cabazitaxel is synthesized from 10-deacetylbaccatin III, which is derived from the yew tree. The impurities, including Cabazitaxel Impurity 15, are often generated during the synthesis process or as degradation products during storage and formulation. Understanding these impurities is crucial for ensuring drug quality and compliance with regulatory standards .

Classification

Cabazitaxel Impurity 15 is classified under pharmaceutical impurities, specifically as a structural variant of cabazitaxel. It falls within the broader category of taxane derivatives, which are known for their role in cancer treatment due to their ability to inhibit cell division.

Synthesis Analysis

Methods

The synthesis of cabazitaxel involves several key steps, primarily starting from 10-deacetylbaccatin III. Traditional methods include:

  1. Acylation: Introduction of acyl groups to modify hydroxyl functionalities.
  2. Methylation: Methylation of hydroxyl groups to enhance stability and reduce epimerization risks.
  3. Formation of Solvates: Cabazitaxel is often produced as an acetone solvate, which influences its solubility and stability profiles .

Technical Details

The synthesis process is sensitive to reaction conditions such as temperature, pH, and solvent choice. For instance, the use of nitrogen during synthesis helps prevent oxidative degradation of cabazitaxel, ensuring higher yields of the desired product while minimizing impurities like Cabazitaxel Impurity 15 .

Molecular Structure Analysis

Structure

Data

  • Molecular Weight: Specific molecular weights for related impurities range from approximately 522.58 g/mol to 938.06 g/mol depending on structural variations.
  • Structural Characteristics: The presence of additional functional groups or modifications can alter its pharmacokinetic properties compared to cabazitaxel itself .
Chemical Reactions Analysis

Reactions

Cabazitaxel Impurity 15 can form through various chemical reactions during the synthesis and storage of cabazitaxel:

  1. Hydrolysis: In aqueous environments, hydrolysis can lead to the formation of different degradation products.
  2. Oxidation: Exposure to oxygen may result in oxidation reactions that create various impurities.
  3. Thermal Decomposition: Elevated temperatures can promote decomposition pathways leading to impurity formation .

Technical Details

The identification and quantification of Cabazitaxel Impurity 15 are typically performed using chromatographic techniques such as high-performance liquid chromatography (HPLC), which allows for precise monitoring during drug formulation processes .

Mechanism of Action

Process

Cabazitaxel functions primarily by inhibiting microtubule depolymerization, which is essential for mitotic spindle formation during cell division. This action disrupts cancer cell proliferation.

Data

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Stability studies indicate that cabazitaxel formulations should be stored under controlled conditions to minimize impurity formation.
  • Reactivity: Impurities may exhibit different reactivity profiles compared to the parent compound, potentially affecting therapeutic outcomes .
Applications

Cabazitaxel Impurity 15 serves primarily as a reference standard in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Understanding its characteristics aids in ensuring compliance with regulatory standards set forth by agencies such as the United States Food and Drug Administration and the European Medicines Agency.

Introduction to Cabazitaxel Impurity 15

Cabazitaxel Impurity 15 is a structurally related compound arising during the synthesis or degradation of the antineoplastic agent cabazitaxel. As a second-generation taxane, cabazitaxel contains a complex ester-rich scaffold vulnerable to hydrolytic cleavage, oxidation, or rearrangement, leading to Impurity 15 as a critical process-related or degradation-derived species. Its identification and quantification are essential for ensuring drug safety and regulatory compliance, particularly given the narrow therapeutic index of oncology therapeutics.

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling constitutes a cornerstone of modern pharmaceutical quality control, particularly for cytotoxic agents like cabazitaxel. Undetected or unmonitored impurities can compromise drug efficacy through unintended chemical interactions and pose significant toxicological risks. The structurally complex nature of taxanes, characterized by multiple chiral centers and labile ester groups, creates numerous potential degradation pathways. Impurity 15 exemplifies such a byproduct, requiring rigorous characterization to understand its formation kinetics and toxicological profile. Effective impurity control strategies directly correlate with reduced batch failures and enhanced product shelf-life. Analytical methodologies capable of resolving and quantifying Impurity 15 alongside other structurally similar species (e.g., 10-Dab-III, Ditroc derivatives) are therefore indispensable throughout the drug lifecycle from development to post-marketing surveillance [2] [8].

Regulatory Requirements for Impurity Identification and Control (ICH Guidelines)

Global regulatory frameworks mandate strict control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. The International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines classify impurities based on origin (organic, inorganic, residual solvents) and establish qualification thresholds tied to the maximum daily dose. For cabazitaxel (maximum dose 25 mg/m²), impurities exceeding the identification threshold of 0.10% must be structurally characterized, while those exceeding 0.15% require rigorous safety qualification through toxicological studies. ICH Q11 further emphasizes understanding impurity fate and purge during process development. Crucially, stability-indicating methods must demonstrate specificity toward impurities like Cabazitaxel Impurity 15 under stress conditions (acid/base hydrolysis, oxidation, thermal stress, photolysis), ensuring accurate tracking during stability studies as per ICH Q1A(R2) [2] [4] [9]. Regulatory submissions demand comprehensive impurity data packages, including:

  • Structural evidence (spectroscopic data)
  • Formation mechanisms and fate in the process
  • Validated analytical methods for detection/quantification
  • Toxicological assessment (if above threshold)

Table 1: Key ICH Guideline Requirements Relevant to Cabazitaxel Impurity 15

ICH GuidelineFocus AreaRequirement for Impurity 15Threshold for Cabazitaxel
Q3A(R2)New Drug SubstancesIdentification, reporting, qualification thresholdsIdentification: ≥0.10%
Qualification: ≥0.15%
Q1A(R2)Stability TestingStability-indicating methods for impurities in stability studiesN/A
Q11Development & ManufactureUnderstanding impurity fate and purge during synthesisN/A

Properties

CAS Number

859498-34-3

Product Name

Cabazitaxel Impurity 15

IUPAC Name

(4R,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid

Molecular Formula

C22H25NO6

Molecular Weight

399.45

InChI

InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19?/m1/s1

SMILES

CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3

Synonyms

3,​5-​Oxazolidinedicarboxy​lic acid, 2-​(4-​methoxyphenyl)​-​4-​phenyl-​, 3-​(1,​1-​dimethylethyl) ester, (4R,​5S)​-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.